molecular formula C28H42O6S2 B14336595 Diphenyl hexadecane-1,16-disulfonate CAS No. 96203-98-4

Diphenyl hexadecane-1,16-disulfonate

Cat. No.: B14336595
CAS No.: 96203-98-4
M. Wt: 538.8 g/mol
InChI Key: QPOZLAZSONTRNV-UHFFFAOYSA-N
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Description

Diphenyl hexadecane-1,16-disulfonate is an organic compound with the molecular formula C28H42O6S2 . It is a diphenyl ester of hexadecanedisulfonic acid. This compound is known for its unique structural properties, which include two sulfonate groups attached to a long hexadecane chain, with phenyl groups at both ends .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl hexadecane-1,16-disulfonate typically involves the esterification of hexadecanedisulfonic acid with phenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl hexadecane-1,16-disulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diphenyl hexadecane-1,16-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of diphenyl hexadecane-1,16-disulfonate is primarily based on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The sulfonate groups can interact with polar molecules, while the long hydrocarbon chain can interact with nonpolar molecules, facilitating the solubilization of various compounds .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl decane-1,10-disulfonate
  • Diphenyl dodecane-1,12-disulfonate
  • Diphenyl tetradecane-1,14-disulfonate

Uniqueness

Diphenyl hexadecane-1,16-disulfonate is unique due to its longer hydrocarbon chain, which enhances its surfactant properties compared to shorter-chain analogs. This longer chain length allows for better interaction with hydrophobic substances, making it more effective in applications requiring strong emulsifying or dispersing capabilities .

Properties

CAS No.

96203-98-4

Molecular Formula

C28H42O6S2

Molecular Weight

538.8 g/mol

IUPAC Name

diphenyl hexadecane-1,16-disulfonate

InChI

InChI=1S/C28H42O6S2/c29-35(30,33-27-21-15-13-16-22-27)25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-26-36(31,32)34-28-23-17-14-18-24-28/h13-18,21-24H,1-12,19-20,25-26H2

InChI Key

QPOZLAZSONTRNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCCCCCCCCCCCCCCCS(=O)(=O)OC2=CC=CC=C2

Origin of Product

United States

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